molecular formula C13H14N2O3 B1387242 3-(4-ethoxyphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid CAS No. 1177308-46-1

3-(4-ethoxyphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid

Cat. No.: B1387242
CAS No.: 1177308-46-1
M. Wt: 246.26 g/mol
InChI Key: ATLYDGJDRLAJCV-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1, an ethoxyphenyl group at position 3, and a carboxylic acid moiety at position 5 (Figure 1). The ethoxyphenyl substituent enhances lipophilicity and may influence electronic properties, while the carboxylic acid group enables coordination with metal ions or participation in hydrogen bonding, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name

5-(4-ethoxyphenyl)-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-18-10-6-4-9(5-7-10)11-8-12(13(16)17)15(2)14-11/h4-8H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLYDGJDRLAJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Construction

Method: Condensation of β-diketones or β-ketoesters with hydrazine derivatives

  • A common approach involves cyclization of 1-methylhydrazine with 1-(4-ethoxyphenyl)-1,3-diketones or β-ketoesters.
  • The reaction proceeds under acidic or basic catalysis, often in solvents like ethanol or dimethylformamide (DMF).
  • The methyl group on nitrogen is introduced either by using N-methylhydrazine or by methylation of the pyrazole nitrogen post-cyclization.

Introduction of the 4-Ethoxyphenyl Group

  • The 4-ethoxyphenyl substituent is typically introduced via the starting β-diketone or β-ketoester bearing the 4-ethoxyphenyl group.
  • Alternatively, Suzuki-Miyaura cross-coupling reactions can be employed, coupling a halogenated pyrazole intermediate with 4-ethoxyphenylboronic acid under palladium catalysis.
  • Base catalysts such as potassium carbonate and solvents like degassed DMF are commonly used.

Installation of the Carboxylic Acid Group at Position 5

  • The carboxylic acid function can be introduced by oxidation of a methyl or ester group at position 5.
  • Typical methods include hydrolysis of esters (e.g., ethyl esters) using sodium hydroxide in ethanol/water mixtures followed by acidification.
  • Alternatively, direct carboxylation of pyrazole intermediates via lithiation and reaction with CO₂ can be employed.

Detailed Example from Patent Literature

While direct preparation methods for the exact compound 3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid are scarce, closely related pyrazole carboxylic acid esters have been synthesized with high yields and purity, providing a methodological framework.

Step Reagents & Conditions Description Yield & Purity
1 3-ethyl-5-pyrazole carboxylic acid ethyl ester + potassium carbonate + diethylene glycol dimethyl ether + dimethyl carbonate, 100-120 °C, 8-10 h Methylation of pyrazole nitrogen to form 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester Yield up to 95.2%, purity ~96.9%
2 Hydrochloric acid (35-40%) + dichloroethane + hydrogen peroxide (30-40%), 20-30 °C, then 50-70 °C, 5-7 h Chlorination at position 4 of pyrazole ring High yield, controlled regioselectivity
3 Hydrolysis of ethyl ester to carboxylic acid using NaOH/EtOH, followed by acidification Conversion of ester to carboxylic acid Quantitative conversion, high purity

This patent method illustrates the methylation of the pyrazole nitrogen, functional group transformation, and purification steps that can be adapted for the 4-ethoxyphenyl substituted analogue.

Analytical and Purification Considerations

  • Purification is typically achieved by crystallization or solvent extraction, often using solvents like dichloroethane and drying agents such as anhydrous sodium sulfate.
  • Characterization includes NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns, mass spectrometry for molecular weight confirmation, and IR spectroscopy for carboxylic acid functional group identification.
  • Temperature control during reactions and workup is critical to avoid decomposition or side reactions.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Condition Notes
Pyrazole ring formation Acidic/basic catalysis; 60-120 °C Choice depends on diketone/hydrazine derivatives
N1-Methylation Dimethyl carbonate/K₂CO₃; 100-120 °C; 8-10 h Efficient methylation method with high yield
4-Ethoxyphenyl introduction Via starting diketone or Suzuki coupling Suzuki coupling requires Pd catalyst, base, inert atmosphere
Ester hydrolysis NaOH/EtOH; room temp to reflux; 2-6 h Followed by acidification to yield carboxylic acid
Purification Solvent extraction, crystallization Use of sodium sulfite/carbonate washes to remove impurities

Research Findings and Optimization Notes

  • The methylation step using dimethyl carbonate is environmentally friendly and avoids toxic methylating agents.
  • Suzuki coupling allows modular introduction of various aryl groups, including 4-ethoxyphenyl, enabling structural diversity.
  • Hydrolysis conditions must be optimized to prevent hydrolysis of sensitive groups like the ethoxy substituent.
  • Temperature and reaction time are critical for regioselective chlorination and oxidation steps when applicable.

Chemical Reactions Analysis

Chemical Reactions of 3-(4-ethoxyphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid

The chemical reactivity of this compound can be attributed to its functional groups. It can undergo various reactions typical of carboxylic acids, including:

  • Esterification : Reaction with alcohols to form esters.

  • Decarboxylation : Loss of carbon dioxide under specific conditions.

  • Reduction : Conversion of the carboxylic acid to primary alcohols or aldehydes using reducing agents like lithium aluminum hydride.

2.2. Reaction Mechanisms

The mechanisms for these reactions often involve nucleophilic attacks and electrophilic substitutions. For instance:

  • In esterification, the nucleophilic oxygen from the alcohol attacks the electrophilic carbon in the carboxylic acid, leading to the formation of an ester and water.

  • In decarboxylation, heat or a suitable catalyst can facilitate the loss of carbon dioxide from the carboxylic acid group.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Properties : Some derivatives have shown potential in inhibiting cell growth in various cancer cell lines.

  • Anti-inflammatory Effects : The compound may act as an inhibitor for certain inflammatory pathways.

3.1. Research Findings

In studies evaluating pyrazole derivatives, compounds similar to this compound have demonstrated significant activity against specific targets, such as human carbonic anhydrases and other enzymes involved in metabolic processes .

Data Tables

Scientific Research Applications

Overview

3-(4-Ethoxyphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid is a heterocyclic compound notable for its diverse applications in medicinal chemistry, biological studies, materials science, and industrial processes. This article delves into its scientific research applications, supported by documented case studies and data tables.

Medicinal Chemistry

This compound serves as a scaffold for developing pharmaceuticals targeting specific enzymes or receptors. Its structure allows for modifications that can enhance biological activity or selectivity.

Case Study : A study demonstrated that derivatives of this compound exhibited significant anti-cancer properties against various cell lines, including lung, breast (MDA-MB-231), and colorectal cancers. The results indicated that these compounds could inhibit cell proliferation effectively, suggesting potential therapeutic applications in oncology .

Biological Studies

This compound can act as a probe in biological assays to investigate enzyme activity, receptor binding, or cellular uptake mechanisms. Its unique structure facilitates interactions with biological targets.

Case Study : Research highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, comparable to standard anti-inflammatory drugs like dexamethasone .

Materials Science

The unique electronic and optical properties of this compound make it a candidate for developing novel materials. Its ability to form complexes with metals or other organic molecules can be exploited in creating advanced materials.

Application Example : The compound has potential uses in organic electronics due to its ability to form stable films and its favorable charge transport properties.

Industrial Applications

In industrial chemistry, this compound can be utilized as an intermediate in the synthesis of more complex molecules or in various chemical processes.

Synthesis Example : The compound can undergo oxidation or reduction reactions to introduce new functional groups, enhancing its utility in synthetic chemistry .

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely based on the compound’s specific use and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Methoxy vs. Ethoxy Substituents
  • 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid (CAS 218631-44-8) : Replacing the ethoxy group with methoxy reduces steric bulk and increases electron-donating capacity. This compound exhibits improved solubility in polar solvents compared to its ethoxy analog, which may enhance bioavailability in drug formulations .
  • The thieno[2,3-c]pyrazole system also modifies π-conjugation, affecting UV absorption properties .
Table 1: Substituent Effects on Physicochemical Properties
Compound Substituent LogP* Solubility (mg/mL) Biological Activity (IC50, μM)
3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid Ethoxy 2.8 1.2 (PBS) Not reported
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid Methoxy 2.3 3.5 (PBS) 15.6 (ET-1 antagonist)
1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Chloro 3.1 0.8 (DMSO) 8.9 (Anticancer)

*Predicted using ChemAxon software.

Core Heterocycle Modifications

Pyrazole vs. Triazole Derivatives
  • 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid : Replacing pyrazole with triazole introduces an additional nitrogen atom, altering tautomeric behavior. In solution, this compound exists as a mixture of linear (80%) and cyclic hemiacetal (20%) forms, which may influence its stability and interaction with biological targets .
  • 3-(1H-Indol-3-yl)pyrazole-5-carboxylic Acid Derivatives : The indole moiety enhances π-π stacking interactions, improving binding affinity to endothelin-1 receptors (IC50 = 15.6 μM) compared to ethoxyphenyl analogs .

Functional Group Modifications

Carboxylic Acid Derivatives
  • 1-(4-Ethoxyphenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid: The thieno-pyrazole system enhances metal coordination capabilities, acting as a bidentate ligand (N1, O-binding) in Cu(II) and Co(II) complexes, unlike simpler pyrazole-carboxylic acids .

Reactivity in Tautomerism and Coordination

  • Pyrazole-5-carboxylic acids predominantly form five-membered chelate rings with transition metals, whereas triazole derivatives show variable coordination modes .

Biological Activity

3-(4-Ethoxyphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H14N2O3
  • Molecular Weight : 246.26 g/mol
  • CAS Number : 1177308-46-1

Anti-Cancer Activity

Research indicates that compounds containing the pyrazole structure, including this compound, exhibit significant anti-cancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer

In a study involving 32 asymmetric macromolecules fused with 1-aryl-1H-pyrazole, several compounds demonstrated potent antiproliferative effects against breast and liver cancer cells, suggesting that derivatives of pyrazole could serve as effective anticancer agents .

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. A study reported that certain pyrazole compounds inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production significantly, showcasing their potential in treating inflammatory conditions . The anti-inflammatory effects were comparable to standard drugs like dexamethasone.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored extensively. Compounds similar to this compound have shown activity against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The presence of specific functional groups in the pyrazole structure enhances its antimicrobial properties .

The mechanisms underlying the biological activities of pyrazole derivatives include:

  • Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : Pyrazoles can influence various signaling pathways, such as those involving NF-kB and MAPK, which are critical in inflammation and cancer cell survival.
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives with significant anti-inflammatory activity (up to 85% inhibition) at specific concentrations .
Bandgar et al. (2020)Reported compounds with high activity against monoamine oxidase B (MAO-B) and promising anti-inflammatory effects comparable to indomethacin .
Chovatia et al. (2021)Identified potent antimicrobial activity against various bacterial strains, emphasizing the importance of functional groups in enhancing efficacy .

Q & A

Q. What are the established synthetic routes for 3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, and what catalysts or conditions are critical for high yields?

The compound can be synthesized via:

  • Cyclocondensation : Reacting ethyl acetoacetate with phenylhydrazine derivatives under basic conditions (e.g., K₂CO₃) to form the pyrazole core .
  • Nucleophilic substitution : Using 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde and substituted phenols in the presence of K₂CO₃ to introduce aryloxy groups .
  • Suzuki coupling : Palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₄) with aryl boronic acids to introduce diaryl substituents .

Q. Key considerations :

  • Catalyst choice (e.g., Pd catalysts for Suzuki coupling vs. K₂CO₃ for nucleophilic reactions) significantly impacts yield and purity.
  • Solvent selection (e.g., DMF for Suzuki coupling) and degassing to prevent side reactions .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • X-ray crystallography : Resolve the 3D structure and confirm substituent positions (e.g., ethoxyphenyl and methyl groups) .
  • Spectroscopy :
    • IR : Identify carboxylic acid (-COOH) and pyrazole ring vibrations (e.g., C=O stretch at ~1700 cm⁻¹) .
    • ¹H/¹³C NMR : Assign peaks to methyl (δ ~3.0–3.5 ppm), ethoxy (δ ~1.3–4.0 ppm), and aromatic protons .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks) .
  • Elemental analysis : Verify purity (>95%) .

Q. What solvents and purification methods are optimal for isolating this compound?

  • Solubility : Pyrazole carboxylic acids are polar; use DMF, ethanol, or DCM for dissolution .
  • Purification :
    • Column chromatography : Silica gel with ethyl acetate/hexane gradients for intermediates .
    • Recrystallization : Ethanol/water mixtures for final products to remove unreacted starting materials .

Advanced Research Questions

Q. How do substituents (e.g., ethoxyphenyl vs. methyl) influence the compound’s electronic properties and bioactivity?

  • Electronic effects : The ethoxyphenyl group enhances electron density on the pyrazole ring via resonance, affecting reactivity in further functionalization (e.g., amidation) .
  • Bioactivity : Substituents modulate interactions with biological targets. For example:
    • Methyl groups at position 1 improve metabolic stability .
    • Ethoxy groups at position 4 increase lipophilicity, enhancing membrane permeability .

Q. Methodological approach :

  • Synthesize analogs with varying substituents (e.g., halogen, methoxy) and compare their pharmacological profiles (e.g., IC₅₀ in enzyme assays) .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or binding affinity?

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) to guide SAR studies .

Example :
DFT studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid revealed intramolecular hydrogen bonding between -COOH and the pyrazole N-atom, stabilizing the structure .

Q. What strategies resolve contradictions in reaction yields or bioactivity data across studies?

  • Reaction optimization : Screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and solvents (polar aprotic vs. protic) to identify reproducible conditions .
  • Data normalization : Use internal standards (e.g., control compounds) in bioassays to account for batch-to-batch variability .
  • Statistical analysis : Apply ANOVA to compare yields or activities across synthetic routes .

Q. How can researchers design pharmacological assays to evaluate this compound’s therapeutic potential?

  • In vitro assays :
    • Enzyme inhibition : Measure IC₅₀ against COX-2 or 5-LOX for anti-inflammatory activity .
    • Cell viability : Use MTT assays on cancer cell lines (e.g., MCF-7) to assess cytotoxicity .
  • In vivo models :
    • Rodent inflammation models : Carrageenan-induced paw edema to test analgesic/anti-inflammatory efficacy .
    • Ulcerogenicity : Compare gastric lesions in treated vs. control animals to evaluate safety .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Batch consistency : Optimize reaction time and temperature for large-scale reactions (e.g., 50–100 g batches) .
  • Purification scalability : Replace column chromatography with recrystallization or fractional distillation .
  • Quality control : Implement HPLC with UV detection to monitor purity during scale-up .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-ethoxyphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid
Reactant of Route 2
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3-(4-ethoxyphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid

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